The compound 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is a derivative of 10-deacetyl baccatin III, which is a natural product extracted from the yew tree, Taxus baccata L. This compound is of significant interest due to its relationship with taxol, a well-known chemotherapeutic agent. Taxol and its derivatives are known for their ability to bind to tubulin and stabilize microtubules, thereby inhibiting cell division and showing potent anticancer activity. The modification of 10-deacetyl baccatin III to create new derivatives is a crucial step in the development of new drugs with potentially improved efficacy and reduced side effects12.
One common reaction is the coupling of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III with a β-lactam side chain precursor to form paclitaxel. This reaction typically employs a coupling reagent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the presence of a phosphine reagent like triphenylphosphine (PPh3). After the coupling, the TES protecting groups can be readily removed under mild acidic conditions to yield the desired taxane derivative. [, ]
The mechanism of action of taxol derivatives, including those derived from 10-deacetyl baccatin III, involves the binding to the protein tubulin, which is a key component of the microtubule system within cells. By binding to tubulin, these compounds stabilize the microtubules and prevent their disassembly, which is essential for cell division. This stabilization leads to the interruption of the normal mitotic process, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The study of the chemical reactivities of 10-deacetyl baccatin III aims to synthesize taxol analogues with a modified side-chain at C-13 to enhance this binding and improve the therapeutic profile2.
The primary application of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III and its related compounds is in the field of oncology, where they serve as precursors for the synthesis of taxol analogues. These analogues are designed to possess similar or improved anticancer properties compared to taxol itself. The research into these compounds is driven by the need to overcome the limitations of taxol, such as its poor water solubility and the development of resistance by cancer cells. By modifying the structure of 10-deacetyl baccatin III, researchers aim to create derivatives that can be more effective against a broader range of cancers and have fewer side effects. The study of the title compound, which involves the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate, is an example of the efforts to validate new enzymatic routes for synthetic conversion, which could lead to more efficient and scalable production of these vital chemotherapeutic agents1.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6